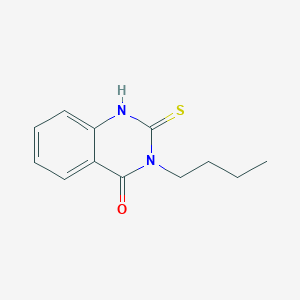

3-Butil-2-mercapto-3H-quinazolin-4-ona

Descripción general

Descripción

Synthesis Analysis

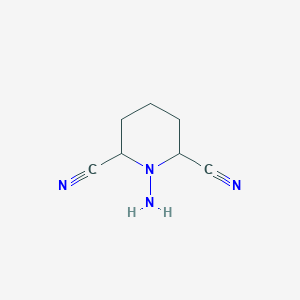

The synthesis of 3-Butyl-2-mercapto-3H-quinazolin-4-one and its derivatives typically involves multistep reactions, including the cyclization of 3-butyl-2-hydrazino-3H-quinazolin-4-one with one carbon donors, leading to a series of novel compounds like 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones. Such syntheses are notable for their innovative routes and the ability to yield significant products with potential biological activities (Alagarsamy, Shankar, & Murugesan, 2008).

Molecular Structure Analysis

Molecular structure and spectroscopic studies of 3-Butyl-2-mercapto-3H-quinazolin-4-one derivatives reveal intricate details about their chemical nature. For instance, studies involving N- and S-alkylated products of 3-aryl-1H,3H-quinazolin-2,4-dione and 3-aryl-2-mercapto-3H-quinazolin-4-one have shown variations in their alkylation reactions, attributed to the nucleophilicity of different sites in the molecules. These structural insights are crucial for understanding the reactivity and potential applications of these compounds (Hagar, Soliman, Ibid, & Ashry, 2016).

Chemical Reactions and Properties

The chemical properties of 3-Butyl-2-mercapto-3H-quinazolin-4-one derivatives are varied and complex. The compound exhibits keto-enol tautomerism, a phenomenon that significantly affects its chemical behavior and reactivity. Spectroscopic studies have confirmed the existence of intra-molecular hydrogen bonding in derivatives, indicating the presence of keto and enol forms. This dual nature influences the compound's solubility, reactivity, and potential for various chemical modifications (Mohammed et al., 2020).

Physical Properties Analysis

The physical properties of 3-Butyl-2-mercapto-3H-quinazolin-4-one derivatives, such as solubility, melting point, and molecular weight, are determined by their structural features. These properties are essential for the practical application of these compounds in chemical synthesis and potential pharmaceutical applications. Unfortunately, detailed studies focusing exclusively on the physical properties of this specific compound were not identified in the current literature review.

Chemical Properties Analysis

The chemical reactivity of 3-Butyl-2-mercapto-3H-quinazolin-4-one derivatives towards various reagents and conditions underscores the compound's versatility as a chemical building block. Its ability to undergo reactions such as S-alkylation and N-alkylation demonstrates its utility in creating a wide array of derivatives with potential biological and pharmaceutical applications. Reactivity studies, including those on keto-enol tautomerism and nucleophilic substitution reactions, provide valuable insights into the compound's chemical behavior and potential as a precursor in organic synthesis (Hagar et al., 2016).

Aplicaciones Científicas De Investigación

Investigación en proteómica

El compuesto "3-Butil-2-mercapto-3H-quinazolin-4-ona" se utiliza como producto especializado en la investigación de la proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este compuesto podría utilizarse de diversas maneras en este campo, como en el estudio de la expresión de proteínas, las interacciones proteína-proteína y las modificaciones postraduccionales.

Simulaciones de dinámica molecular

Este compuesto se utiliza en el desarrollo de campos de fuerza moleculares para simulaciones de dinámica molecular o Monte Carlo de sistemas biomoleculares . Estas simulaciones pueden proporcionar información detallada sobre el comportamiento dinámico de las biomoléculas, lo que puede ser crucial para comprender los procesos biológicos a nivel molecular.

Diseño de fármacos basado en la estructura

“this compound” se utiliza en el diseño de fármacos basado en la estructura . Esto implica el diseño de compuestos químicos con la actividad biológica deseada, basándose en el conocimiento de la estructura del objetivo. El compuesto podría servir como punto de partida para el diseño de nuevos fármacos, modificando su estructura para mejorar la eficacia, la selectividad y la seguridad.

Cálculos de energía libre

Este compuesto se utiliza en cálculos de energía libre . Estos cálculos son cruciales en diversas áreas de investigación, incluyendo el diseño de fármacos y la ingeniería de proteínas. Pueden proporcionar información valiosa sobre la termodinámica de los procesos biológicos, como el plegamiento de proteínas, la unión proteína-ligando y la catálisis enzimática.

Refino de complejos de cristales de rayos X

“this compound” se utiliza en el refino de complejos de cristales de rayos X . Esto implica el uso de métodos computacionales para mejorar la calidad de los datos cristalográficos, lo que puede conducir a modelos estructurales más precisos y detallados.

Actividad antimicrobiana

Se han sintetizado derivados de "this compound" y se han evaluado para determinar su actividad antimicrobiana . Han mostrado actividad contra diversas cepas bacterianas, incluyendo Staphylococcus aureus y Pseudomonas aeruginosa. Esto sugiere posibles aplicaciones de este compuesto en el desarrollo de nuevos agentes antimicrobianos.

Mecanismo De Acción

Target of Action

3-Butyl-2-mercapto-3H-quinazolin-4-one is a derivative of quinazolinone . Quinazolinones are known to have a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory effects . .

Mode of Action

Quinazolinones, in general, are known to interact with various biological targets due to their versatile chemical structure . The sulfur atom in the 2-mercapto group might play a crucial role in binding to the target proteins, but further studies are needed to confirm this hypothesis.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by quinazolinones, it can be inferred that multiple pathways might be affected .

Result of Action

Quinazolinones are known to exhibit a wide range of biological activities, suggesting that they might induce various cellular responses .

Propiedades

IUPAC Name |

3-butyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMVQTWMNLKAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364333 | |

| Record name | 3-Butyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13906-07-5 | |

| Record name | 3-Butyl-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13906-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 164977 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13906-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.